molecular formula C13H15NO4 B7754255 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde CAS No. 125418-84-0

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde

Cat. No.: B7754255
CAS No.: 125418-84-0
M. Wt: 249.26 g/mol
InChI Key: YZMAOODEXODERH-UHFFFAOYSA-N
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Description

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a morpholine ring, an aldehyde group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with morpholine and an appropriate acylating agent. One common method includes the following steps:

    Formation of the Intermediate: 2-hydroxybenzaldehyde is reacted with morpholine in the presence of a base such as sodium hydroxide to form an intermediate.

    Acylation: The intermediate is then acylated using an acylating agent like acetic anhydride under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.

    Reduction: 2-(2-Morpholin-4-yl-2-oxoethoxy)benzyl alcohol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
  • 2-(2-Morpholin-4-yl-ethoxy)benzaldehyde

Uniqueness

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-11-3-1-2-4-12(11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMAOODEXODERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240402
Record name Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125418-84-0
Record name Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125418-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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